1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
Description
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S2/c14-13(15,16)10-1-3-11(4-2-10)24(21,22)20-7-5-19(6-8-20)12-9-17-23-18-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWMJUYHWBUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets, including:
- Enzyme Inhibition : Potentially inhibits enzymes involved in lipid metabolism and neurotransmitter degradation, making it a candidate for treating metabolic disorders and neurological diseases.
- Receptor Modulation : May interact with various receptors, altering signaling pathways related to pain perception and inflammation .
Antimicrobial and Anticancer Properties
Research indicates that derivatives of piperazine compounds can exhibit significant antimicrobial and anticancer activities. The unique structure of this compound may enhance its bioactivity against various pathogens and cancer cell lines .
Chemical Biology
Due to its ability to modulate enzyme activity and receptor signaling pathways, the compound is being investigated for its role in chemical biology applications. It could serve as a tool for understanding complex biological processes and pathways.
Material Science
The compound's properties allow it to be utilized in developing new materials with specific characteristics. It has potential applications in creating polymers or coatings that require enhanced stability or specific chemical interactions.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of piperazine derivatives found that compounds similar to 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Case Study 2: Antimicrobial Effects
In another investigation, derivatives featuring the thiadiazole ring demonstrated potent antimicrobial activity against various bacterial strains. The study highlighted the importance of substituents on the piperazine ring in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine with structurally or functionally related piperazine derivatives, emphasizing synthesis routes, substituent effects, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The trifluoromethylbenzenesulfonyl group in the queried compound enhances steric bulk and electron-withdrawing properties compared to methylsulfonyl (e.g., 1-methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine ) or mesitylsulfonyl groups (e.g., 1-(2-methoxyphenyl)-4-mesitylsulfonylpiperazine ). This may improve receptor binding affinity or metabolic stability .
Synthesis Complexity :
- The queried compound likely requires multi-step synthesis, similar to thiadiazole-fused derivatives (e.g., ring closure reactions with thiosemicarbazides ). In contrast, simpler analogs like 1-[4-(trifluoromethyl)benzyl]piperazine are synthesized via single-step alkylation.
Biological Profile: Compounds with trifluoromethylphenyl substituents (e.g., 4ao , F319-1308 ) often exhibit enhanced CNS penetration and receptor selectivity compared to non-fluorinated analogs. Sulfonylpiperazines (e.g., 1-methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine ) show analgesic activity, suggesting the queried compound may share similar pathways but with modified potency due to its unique substituents.
Research Findings and Implications
- Serotonin Receptor Modulation: Piperazine derivatives with trifluoromethyl groups (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine ) act as 5-HT1A agonists, reducing sympathetic nerve activity. The queried compound’s trifluoromethylbenzenesulfonyl group may similarly target serotonergic pathways but with distinct kinetics due to its larger substituent.
- Antimicrobial and Anti-inflammatory Potential: Sulfonylpiperazines with heterocycles (e.g., thiazole , oxadiazole ) demonstrate broad activity, suggesting the thiadiazole-sulfonyl combination in the queried compound could synergize antimicrobial and anti-inflammatory effects.
- Metabolic Stability : The trifluoromethyl group and benzenesulfonyl moiety likely improve metabolic resistance compared to methylsulfonyl or benzyl analogs, as seen in pharmacokinetic studies of related compounds .
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring, a trifluoromethyl group, and a benzenesulfonyl moiety attached to a piperazine scaffold. The unique structural characteristics of this compound suggest diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₁₄H₁₃F₃N₄O₂S₂
- Molecular Weight : 342.34 g/mol
- IUPAC Name : 3-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
- CAS Number : 2097929-07-0
The biological activity of 1-(1,2,5-thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism and neurotransmitter degradation, similar to other piperazine derivatives that have shown efficacy as fatty acid amide hydrolase (FAAH) inhibitors .
- Receptor Modulation : Interaction with receptors can lead to altered signaling cascades, potentially affecting pain perception and inflammatory responses.
Antinociceptive Effects
Research has indicated that compounds structurally similar to 1-(1,2,5-thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine exhibit significant antinociceptive effects in animal models. For instance:
- In studies involving rat models of neuropathic pain, piperazine derivatives demonstrated the ability to reduce thermal hyperalgesia and tactile allodynia . These findings suggest that the compound may have potential applications in pain management.
Inhibition of Acetylcholinesterase
Piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation:
| Compound | AChE Inhibition IC₅₀ (µM) | Mechanism |
|---|---|---|
| 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine | TBD | Competitive inhibition |
| JNJ-1661010 (similar structure) | <10 | Covalent bond formation |
This table illustrates the potential for this compound to serve as a lead structure for developing AChE inhibitors aimed at treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 1-(1,2,5-thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine, it is beneficial to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)phenyl]piperazine | Thiadiazole + Trifluoromethyl | Moderate AChE inhibition |
| JNJ-1661010 | Thiadiazole + Piperazine | Strong FAAH inhibition |
This comparison highlights the diversity in biological activity among piperazine derivatives and underscores the potential of modifying substituents on the piperazine ring to enhance pharmacological properties.
Q & A
Basic: What are the optimal reaction conditions for synthesizing the 1,2,5-thiadiazole-piperazine core structure?
Methodological Answer:
The synthesis of the 1,2,5-thiadiazole-piperazine scaffold typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base at room temperature for 6–7 hours to introduce an alkyne group .
- Step 2: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives in a H₂O:DCM (1:2) mixture, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Monitor via TLC (hexane:ethyl acetate, 1:2) .
Purification: Use silica gel chromatography with ethyl acetate:hexane (1:8) to isolate the product .
Basic: How to characterize the sulfonylpiperazine moiety using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Identify piperazine protons as multiplet signals between δ 2.5–3.5 ppm. The sulfonyl group deshields adjacent protons, shifting aromatic protons to δ 7.4–8.2 ppm (e.g., 4-(trifluoromethyl)benzenesulfonyl group) .
- ¹³C NMR: The sulfonyl carbon appears at ~125–135 ppm. CF₃ groups show distinct signals at δ 124.9 ppm (q, J = 270.5 Hz) .
- LC-MS: Confirm molecular weight via [M+H]⁺ peaks. For example, a compound with C₁₈H₁₈F₃N₃O₂ shows m/z 365.3 .
Advanced: How to resolve contradictions in biological activity data across structurally similar piperazine derivatives?
Methodological Answer:
- Step 1: Compare substituent effects. For instance, replacing a nitro group with trifluoromethyl in the benzenesulfonyl moiety increases lipophilicity, altering membrane permeability and activity .
- Step 2: Validate via in vitro assays (e.g., antifungal tyrosinase inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Step 3: Use molecular docking to assess binding affinity differences. A 1,2,5-thiadiazole group may form hydrogen bonds with Tyr residues in enzyme active sites, unlike oxadiazole analogs .
Advanced: What strategies improve the pharmacokinetic profile of sulfonylpiperazine derivatives?
Methodological Answer:
- Lipophilicity Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Derivatives with 4-(trifluoromethyl)benzenesulfonyl show higher logP values (2.8–3.5) and improved BBB penetration .
- Bioisosteric Replacement: Replace the thiadiazole ring with 1,3,4-oxadiazole to reduce toxicity while retaining π-π stacking interactions .
- Prodrug Design: Mask polar groups (e.g., sulfonyl) with ester linkages to enhance oral bioavailability .
Advanced: How to design SAR studies for thiadiazole-piperazine hybrids targeting tyrosine kinases?
Methodological Answer:
- Core Modifications: Vary the substituents on the thiadiazole (e.g., electron-donating vs. withdrawing groups) to modulate electron density and binding to kinase ATP pockets .
- Linker Optimization: Test alkyl (e.g., propyl) vs. aryl (e.g., benzyl) linkers. A propyl spacer in 4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazine improves flexibility and D₂ receptor affinity .
- Activity Cliffs: Identify abrupt activity changes using 3D-QSAR. For example, replacing a methoxy group with nitro on the benzyl moiety reduces IC₅₀ from 90 nM to >1 µM .
Basic: What purification challenges arise during synthesis, and how to address them?
Methodological Answer:
- Challenge: Co-elution of byproducts (e.g., unreacted azides or alkynes) during chromatography.
- Solution: Use gradient elution (e.g., 5–30% ethyl acetate in hexane) and confirm purity via HPLC (C18 column, acetonitrile:H₂O, 0.1% TFA) .
- Crystallization: Recrystallize from ethanol:water (3:1) to remove polar impurities. Yields improve from 45% to 70% after two recrystallizations .
Advanced: How to validate molecular docking predictions for thiadiazole-piperazine derivatives?
Methodological Answer:
- Step 1: Perform docking (AutoDock Vina) using a crystal structure (e.g., PDB: 3POZ for tyrosine kinases). Set grid parameters to cover the ATP-binding site (center_x = 12.5, center_y = −4.5, center_z = 22.1) .
- Step 2: Compare binding poses with known inhibitors (e.g., imatinib). Hydrogen bonds between the thiadiazole N and Lys271 are critical for activity .
- Step 3: Validate via mutagenesis. Replace Lys271 with Ala in the kinase; if IC₅₀ increases >10-fold, the docking model is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
